![molecular formula C11H19NO5 B173287 (2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 130966-46-0](/img/structure/B173287.png)
(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate
Overview
Description
“(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 . It is commonly used in research .
Synthesis Analysis
There are several methods to synthesize this compound. One method involves the use of potassium hydroxide in methanol and water at 0°C for 1 hour . Another method uses sodium hydrogencarbonate in N,N-dimethyl-formamide at 50°C . A third method involves the use of di-isopropyl azodicarboxylate, diphenyl phosphoryl azide, and triphenylphosphine in tetrahydrofuran at 20°C for 6.5 hours .Physical And Chemical Properties Analysis
This compound is stored sealed in dry conditions at 2-8°C . Its boiling point is not provided in the search results .Scientific Research Applications
Thermophysical Property Measurements in Ethers and Solvents
The thermophysical properties of mixtures containing ethers like methyl tert-butyl ether (MTBE) and other solvents have been extensively studied. Such studies aim to develop a set of recommended values for vapor–liquid equilibria and related properties in binary and ternary mixtures. This is particularly relevant for ethers used or considered as gasoline additives to improve the octane rating and reduce exhaust pollution. A comprehensive review of mixtures and properties studied or currently under study has been presented, facilitating the identification of mixture classes and types where sufficient data are available and where further property measurements are required (Marsh et al., 1999).
Synthetic Phenolic Antioxidants in Environmental Studies
Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been studied for their environmental occurrence, human exposure, and toxicity. These compounds have been detected in various environmental matrices and in humans. Studies suggest that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. The review emphasizes the need for future research to investigate the contamination and environmental behaviors of novel high molecular weight SPAs and the toxicity effects of co-exposure to several SPAs (Liu & Mabury, 2020).
Non-Enzymatic Kinetic Resolution in Asymmetric Synthesis
The use of chiral catalysts for the non-enzymatic kinetic resolution (KR) of racemic compounds is of great importance in asymmetric organic synthesis. This review provides an update on the principal developments of catalytic non-enzymatic KR, covering literature since 2004. It discusses various types of compounds that have been resolved through catalytic non-enzymatic KR, such as alcohols, epoxides, amines, and carbonyl derivatives, highlighting the progress made in the development of chiral catalysts for asymmetric reactions (Pellissier, 2011).
Aminoxyl Radicals in Toxicity Evaluation
The toxicity of aminoxyl radicals has been reviewed, concluding that these radicals generally possess very low toxicity and are not mutagenic. The review discusses in vitro evaluations of several aminoxyl radicals, supporting the non-mutagenic nature of these compounds. The findings are in agreement with other studies, confirming the nonmutagenicity of aminoxyl radicals investigated to date (Sosnovsky, 1992).
Safety and Hazards
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSSZFBZFUSINI-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201116363 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,3S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201116363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate | |
CAS RN |
1449588-26-4 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,3S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449588-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,3S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201116363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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